(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-15-19(24)9-10-20-21(15)25-23(29-20)27-13-11-26(12-14-27)22(28)18-8-4-6-16-5-2-3-7-17(16)18/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZLEMLVDVVWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone (CAS Number: 922636-22-4) is a novel synthetic derivative that combines a piperazine moiety with a naphthalene and thiazole structure. This unique combination has been explored for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 421.9 g/mol. The structure includes a chloro group, which is significant for enhancing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3OS |
| Molecular Weight | 421.9 g/mol |
| CAS Number | 922636-22-4 |
| Purity | Typically >95% |
Antimicrobial Activity
Research has shown that thiazole derivatives, including those containing piperazine, exhibit moderate to excellent antimicrobial activity. A study synthesized various derivatives and tested their efficacy against different bacterial strains. The results indicated that compounds similar to this compound demonstrated significant antibacterial properties, making them potential candidates for further development in antimicrobial therapies .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Structure Description | Antimicrobial Activity |
|---|---|---|
| 5a | 2,4-Dichlorophenyl derivative | Moderate |
| 5b | Phenyl derivative | Excellent |
| 5k | 4-Chlorobenzyl derivative | Good |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Several studies have highlighted the effectiveness of benzothiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown antiproliferative activity against various human cancer cell lines, including DU-145 and HepG2, with IC50 values indicating strong cytotoxic effects .
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | DU-145 | 8 ± 3 |
| 17 | HepG2 | 9 ± 2 |
Neuroprotective Effects
Emerging research suggests that thiazole derivatives may possess neuroprotective properties. Studies indicate that these compounds can inhibit cyclooxygenase enzymes, which play a role in neuroinflammation and related disorders . The mechanism involves modulation of inflammatory pathways that are critical in neurodegenerative diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Antimicrobial : Inhibition of bacterial cell wall synthesis.
- Anticancer : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Neuroprotective : Modulation of inflammatory responses via cyclooxygenase inhibition.
Comparison with Similar Compounds
Key Observations :
- The naphthalenyl group in the target compound provides extended aromaticity, which may enhance π-π stacking interactions compared to smaller aryl or heteroaryl groups (e.g., furan in or thiophene in ).
- The 5-chloro-4-methylbenzo[d]thiazole moiety offers greater steric and electronic modulation than simpler thiazoles (e.g., compound 9eb in ).
Physicochemical Properties
Comparative data on melting points, yields, and molecular weights:
Key Observations :
- Higher melting points in sulfonyl-substituted methanones (e.g., 9eb at 250–252°C ) suggest greater crystallinity due to polar sulfonyl groups.
- The target compound’s molecular weight (~465) is comparable to other methanones but heavier than acetamide analogs (e.g., 427 in ).
Q & A
Basic: What are the key considerations for optimizing the synthesis of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone?
Answer:
The synthesis of this compound requires multi-step optimization. Critical parameters include:
- Reaction Conditions : Reflux conditions (e.g., ethanol or aqueous solvents) for 6–12 hours to ensure complete conversion of intermediates .
- Reagent Selection : Use of sodium borohydride for reduction or hydrogen peroxide for oxidation, depending on the desired functional group .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzothiazole ring .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
A reaction optimization table from literature is summarized below:
| Reaction Type | Reagents | Conditions | Yield Range |
|---|---|---|---|
| Oxidation | H₂O₂/KMnO₄ | Aqueous, 60–80°C | 60–75% |
| Reduction | NaBH₄/LiAlH₄ | Ethanol, RT | 70–85% |
| Substitution | NaOMe | DMF, reflux | 50–65% |
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the piperazine, benzothiazole, and naphthalene moieties. For example, aromatic protons in the naphthalene group appear at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 448.12) .
- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?
Answer:
- Artificial Force Induced Reaction (AFIR) : Predicts feasible reaction pathways for introducing substituents (e.g., chloro or methyl groups) to the benzothiazole ring, reducing trial-and-error synthesis .
- Molecular Docking : Identifies potential binding modes with biological targets (e.g., fungal CYP51 or bacterial gyrase) to prioritize derivatives for synthesis .
- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with antimicrobial IC₅₀ values to guide rational design .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., antifungal IC₅₀ ranging from 2–20 µM) may arise from:
- Assay Variability : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus fumigatus) or culture conditions (aerobic vs. anaerobic) .
- Structural Analogs : Minor substitutions (e.g., methoxy vs. chloro groups) significantly alter target affinity. Compare data from analogs like (4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone .
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .
Basic: What chemical reactions are feasible for functionalizing the compound?
Answer:
Key reactions include:
- Electrophilic Aromatic Substitution : Bromination at the naphthalene ring using Br₂/FeBr₃ .
- Nucleophilic Substitution : Replacement of the chloro group on benzothiazole with amines or thiols .
- Reductive Amination : Modification of the piperazine nitrogen with aldehydes/ketones .
- Oxidation : Conversion of thioether groups to sulfoxides using meta-chloroperbenzoic acid (mCPBA) .
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the piperazine nitrogen to enhance solubility .
- Salt Formation : Hydrochloride salts improve crystallinity and aqueous stability .
- Structural Hybridization : Merge with triazole or oxadiazole moieties to balance lipophilicity (logP < 5) and permeability .
- In Silico ADMET Prediction : Tools like SwissADME assess absorption risks (e.g., P-glycoprotein efflux) early in development .
Basic: Which analytical techniques are critical for assessing purity and stability?
Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .
- X-ray Diffraction (XRD) : Confirms crystalline phase integrity .
- Stability Testing : Accelerated degradation studies under UV light, humidity, and oxidative conditions (e.g., 40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
